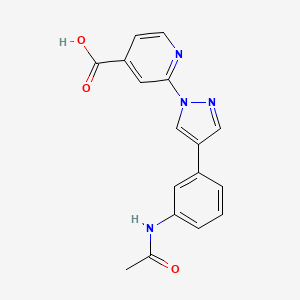
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid is an organic compound that features a pyrazole ring linked to an isonicotinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Acetylation: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Isonicotinic Acid: The final step involves coupling the acetylated pyrazole with isonicotinic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or phenyl ring.
Reduction: Reduced forms of the pyrazole or phenyl ring.
Substitution: Substituted pyrazole derivatives.
科学的研究の応用
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting inflammatory or infectious diseases.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Picolinic Acid: 2-Pyridinecarboxylic acid, a monocarboxylic derivative of pyridine.
Nicotinic Acid:
Isonicotinic Acid: 4-Pyridinecarboxylic acid, a structural isomer of picolinic and nicotinic acids.
Uniqueness
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid is unique due to the presence of both a pyrazole ring and an isonicotinic acid moiety, which confer distinct chemical and biological properties compared to its analogs. This dual functionality allows for a broader range of applications in various fields.
生物活性
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by data from various studies.
Chemical Structure
The compound features a pyrazole ring linked to an isonicotinic acid moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
- Case Study : A study reported that derivatives of isonicotinic acid with pyrazole rings showed IC50 values as low as 0.70 μM against HL60 leukemia cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HL60 | 0.70 ± 0.14 |
| Other Pyrazole Derivative | K562 | 1.25 ± 0.35 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against bacterial and fungal strains.
- Research Findings : Similar pyrazole derivatives demonstrated notable antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 11.91 to 16.98 μg/mL .
| Pathogen | MIC (μg/mL) |
|---|---|
| Candida albicans | 11.91 |
| Aspergillus niger | 14.92 |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has been documented extensively. The presence of the acetamido group in the structure may enhance its anti-inflammatory properties.
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, as observed in various in vitro studies .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
特性
IUPAC Name |
2-[4-(3-acetamidophenyl)pyrazol-1-yl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11(22)20-15-4-2-3-12(7-15)14-9-19-21(10-14)16-8-13(17(23)24)5-6-18-16/h2-10H,1H3,(H,20,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWQJPXWRLAPRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN(N=C2)C3=NC=CC(=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














